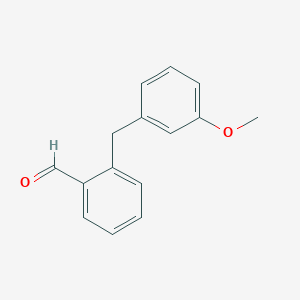
2-(3-Methoxybenzyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a benzaldehyde derivative where a methoxybenzyl group is attached to the benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the oxidation of 2-(3-Methoxybenzyl)benzyl alcohol using an oxidizing agent such as hypochlorite under phase transfer catalysis conditions. This method is highly selective and can produce the desired aldehyde with high purity and yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The choice of raw materials and reaction conditions is crucial to ensure the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxybenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(3-Methoxybenzyl)benzoic acid.
Reduction: 2-(3-Methoxybenzyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Methoxybenzyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other microbial diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma and chemical properties make it a valuable ingredient in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxybenzyl)benzaldehyde involves its interaction with cellular components and molecular targets. In biological systems, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and the enhancement of the efficacy of conventional antifungal agents .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, which lacks the methoxybenzyl group.
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): A similar compound with a hydroxyl group instead of a methoxybenzyl group.
4-Methoxybenzaldehyde (p-Anisaldehyde): A compound with a methoxy group in the para position relative to the aldehyde group.
Uniqueness
2-(3-Methoxybenzyl)benzaldehyde is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10-11H,9H2,1H3 |
Clave InChI |
RMKPFESNXCOONA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















